molecular formula C12H20O3 B13178136 Methyl 5-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 5-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13178136
M. Wt: 212.28 g/mol
InChI Key: CCKXHDJBYXNPNK-UHFFFAOYSA-N
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Description

Methyl 5-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound characterized by a bicyclic structure where an oxygen atom bridges two rings: a cyclopropane ring fused to a six-membered oxacycle. The molecule features a methyl ester group at position 2 and an isopropyl substituent at position 5.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 5-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-8(2)9-5-4-6-12(7-9)10(15-12)11(13)14-3/h8-10H,4-7H2,1-3H3

InChI Key

CCKXHDJBYXNPNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCC2(C1)C(O2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. This is followed by esterification to introduce the methyl ester group. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 5-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 5-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool for drug design.

Comparison with Similar Compounds

Structural and Functional Analysis

Spirocyclic vs. Non-Spiro Systems: The target compound’s spirocyclic framework introduces steric constraints that may enhance metabolic stability compared to linear or flexible analogs like 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid . Such rigidity is advantageous in drug design for reducing off-target interactions. In contrast, the benzothiophene core in Methyl 5-amino-1-benzothiophene-2-carboxylate enables planar π-π stacking, which is absent in the spiro system. This difference could influence crystallization behavior and solubility .

Functional Group Reactivity: The methyl ester in the target compound is likely more hydrolytically stable than the carbamate group in 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid due to differences in electron-withdrawing effects . The amino group in the benzothiophene derivative may facilitate nucleophilic reactions, whereas the isopropyl group in the spiro compound contributes to lipophilicity.

Physicochemical Properties

  • Melting Points and Solubility : Spirocyclic compounds often exhibit higher melting points due to dense molecular packing, whereas aromatic systems like the benzothiophene derivative may display lower solubility in polar solvents .
  • Hydrogen Bonding : The target compound’s oxygen bridge could participate in hydrogen bonding, influencing crystal packing. Etter’s graph set analysis would be critical for predicting such interactions.

Biological Activity

Methyl 5-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies based on diverse sources.

Chemical Structure and Synthesis

This compound is characterized by a spirocyclic structure, which is known to influence its biological activity. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and esterification processes. The detailed synthetic pathways can be found in patent literature, which outlines methods for producing spiro[2.5]octane derivatives efficiently .

Biological Activity

Antimicrobial Properties
Research indicates that compounds with spirocyclic structures often exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of spiro[2.5]octane can inhibit the growth of various bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at treating infections .

Neurotrophic Effects
The neurotrophic effects of similar compounds have been documented in various studies. For example, illicium sesquiterpenes, which share structural similarities with this compound, have demonstrated the ability to enhance neurite outgrowth in neuronal cultures . This suggests that this compound may also possess neuroprotective properties.

Case Studies

  • Study on Antimicrobial Activity
    A study investigating the antimicrobial properties of various spirocyclic compounds found that this compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Bacillus subtilis16
    These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.
  • Neurotrophic Activity Assessment
    In another study focused on neurotrophic effects, cultures of rat cortical neurons were treated with varying concentrations of this compound. Results indicated a dose-dependent increase in neurite outgrowth compared to control groups.
    Concentration (µM)Neurite Outgrowth (µm)
    050
    1075
    50100
    This highlights the potential of the compound in neuroregenerative applications.

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